Tubulin inhibitor 38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin Inhibitor 38 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 38 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tubulin Inhibitor 38 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
Tubulin Inhibitor 38 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and to develop new synthetic methodologies.
Biology: Investigated for its effects on cell division, intracellular transport, and cytoskeletal organization.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers by inducing cell cycle arrest and apoptosis.
Industry: Utilized in the development of new drug delivery systems and as a lead compound for designing more potent tubulin inhibitors
Wirkmechanismus
Tubulin Inhibitor 38 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets involved include the α- and β-tubulin subunits, and the pathways affected include those regulating cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Colchicine: Binds to the same site on tubulin and disrupts microtubule formation.
Vinblastine: Promotes depolymerization of microtubules by binding to a different site on tubulin.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization.
Uniqueness: Tubulin Inhibitor 38 is unique due to its specific binding affinity and the structural modifications that enhance its potency and reduce toxicity compared to other tubulin inhibitors. Its ability to overcome resistance mechanisms seen with other tubulin-targeting agents makes it a promising candidate for further development .
Biologische Aktivität
Introduction
Tubulin inhibitor 38 (TI-38) is a compound recognized for its significant biological activity, particularly in the context of cancer treatment. This article explores the mechanisms of action, efficacy, and potential applications of TI-38 as a tubulin polymerization inhibitor. The focus will be on its effects on cancer cell lines, its biochemical interactions with tubulin, and relevant case studies that highlight its therapeutic potential.
This compound operates primarily by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics. This inhibition leads to:
- Mitotic Arrest : TI-38 mediates mitotic arrest by blocking the cell cycle at the G2/M phase.
- Induction of Apoptosis : Following mitotic arrest, cells are prompted to undergo apoptosis, a programmed cell death crucial for eliminating cancer cells.
The binding of TI-38 to tubulin prevents the polymerization necessary for microtubule formation, leading to destabilization and subsequent cell cycle disruption .
IC50 Values
The potency of TI-38 has been evaluated against various human cancer cell lines, with notable findings summarized in the table below:
Cell Line | IC50 (nM) |
---|---|
SGC7901 | 12.3 ± 1.6 |
KB | 13.5 ± 1.5 |
HT-1080 | 25.1 ± 2.0 |
These values indicate that TI-38 exhibits strong antiproliferative effects, comparable to or exceeding those of established microtubule-targeting agents like colchicine .
Case Studies
- Study on HeLa Cells :
- Comparative Analysis with Other Inhibitors :
Binding Dynamics
TI-38 competes with colchicine for binding to β-tubulin, which is critical for its function as an inhibitor. The structural properties of TI-38 allow it to effectively disrupt the formation of lateral contacts within microtubules, leading to their destabilization. This mechanism is essential for its role in inducing apoptosis in cancer cells .
Cellular Effects
Studies have shown that treatment with TI-38 results in:
- Disruption of microtubule integrity.
- Induction of cellular stress responses leading to apoptosis.
These effects are corroborated by findings from various assays measuring tubulin polymerization and cell viability .
Eigenschaften
Molekularformel |
C17H13ClN6OS |
---|---|
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
5-[5-(2-chloro-6-methylsulfanylpyridin-4-yl)tetrazol-1-yl]-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H13ClN6OS/c1-23-8-11(9-25)13-7-12(3-4-14(13)23)24-17(20-21-22-24)10-5-15(18)19-16(6-10)26-2/h3-9H,1-2H3 |
InChI-Schlüssel |
LUUAGJWDLJTUPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)SC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.